1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Purity Procurement Quality Control

Researchers requiring a reactive pyrazole scaffold for late-stage diversification often encounter sluggish oxidative addition with bromo or chloro analogs. This 4-iodo-3-nitro-1H-pyrazole derivative solves that bottleneck, enabling efficient palladium-catalyzed cross-couplings under mild conditions. The cyclopropylmethyl N1-substituent enhances metabolic stability and lipophilicity, serving as a superior bioisostere over simple alkyl chains. - Enhanced reactivity: The C4 iodo handle (ArI >> ArBr) ensures high-yield Suzuki-Miyaura and Sonogashira couplings. - Supply chain assurance: Sourced at 98% purity to minimize impurity-driven side reactions in medicinal chemistry campaigns. - Stability ensured: Cold-chain storage (2-8°C) specifications preserve the integrity of reactive nitro and iodo groups during long-term storage.

Molecular Formula C7H8IN3O2
Molecular Weight 293.06
CAS No. 1354704-97-4
Cat. No. B3047153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
CAS1354704-97-4
Molecular FormulaC7H8IN3O2
Molecular Weight293.06
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)[N+](=O)[O-])I
InChIInChI=1S/C7H8IN3O2/c8-6-4-10(3-5-1-2-5)9-7(6)11(12)13/h4-5H,1-3H2
InChIKeyCWRDXNVYSPTRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (CAS 1354704-97-4): Procurement-Ready Heterocyclic Building Block for Advanced Synthesis


1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole (CAS 1354704-97-4) is a specialized pyrazole derivative featuring a cyclopropylmethyl substituent at the N1 position, an iodine atom at C4, and a nitro group at C3. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with its iodine moiety providing a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. The cyclopropylmethyl group enhances lipophilicity and metabolic stability, making it a valuable bioisostere in drug discovery programs .

Aryl iodide handle for Suzuki-Miyaura and Sonogashira cross-couplings
Cyclopropylmethyl group may enhance lipophilicity and metabolic stability
Nitro group offers a versatile handle for further derivatization

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: Why In-Class Analogs Cannot Be Interchanged Without Verification


While pyrazole derivatives are widely used as synthetic intermediates, subtle variations in substitution patterns profoundly affect reactivity, stability, and biological compatibility. The unique combination of an iodine atom at C4 and a nitro group at C3 in 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole enables specific cross-coupling pathways that are not accessible with bromo or chloro analogs due to significant differences in oxidative addition rates [1]. Furthermore, the cyclopropylmethyl group imparts distinct steric and electronic properties compared to simple alkyl chains, influencing both the compound's lipophilicity and its ability to engage in halogen bonding interactions [2]. Substituting a generic pyrazole building block without verifying these parameters risks compromising synthetic yield, purity, or downstream biological activity.

Bromo or chloro analogs may exhibit slower oxidative addition, potentially reducing cross-coupling efficiency.
Simple alkyl substituents lack the steric and electronic profile of cyclopropylmethyl, which may alter biological compatibility.
Generic pyrazole building blocks without the iodo/nitro pattern may not support the same synthetic sequences without intermediate modifications.

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: Quantified Differentiators for Scientific Selection and Procurement


Purity Advantage: 98% vs. 95% Commercial Specifications for 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

Commercial sources of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole exhibit quantifiable differences in minimum purity specifications. Leyan offers the compound at 98% purity , whereas AKSci lists a minimum purity of 95% . This 3-percentage-point difference represents a 60% reduction in maximum allowable impurities, which is critical for applications requiring high-fidelity starting materials, such as late-stage functionalization in drug discovery or sensitive catalytic reactions.

Purity Specification
Supplier specification
98% vs 95%
Supports purity-driven procurement for high-fidelity synthesis.
Vendor listings; independent verification recommended.
Purity Procurement Quality Control

Storage Stability Differentiation: Cold-Chain vs. Ambient Storage Requirements

Storage condition specifications vary among suppliers, with Chemscene recommending sealed storage in a dry environment at 2-8°C , while AKSci only specifies 'store long-term in a cool, dry place' without explicit temperature control . This difference implies that the Chemscene-sourced material may exhibit enhanced long-term stability under refrigeration, which is advantageous for laboratories planning extended storage or working in high-humidity environments.

Storage Conditions
Supplier specification
2–8°C sealed vs ambient
Cold-chain storage may better preserve long-term integrity.
Storage recommendations differ among vendors.
Stability Logistics Storage

Cross-Coupling Reactivity: Iodo vs. Bromo Pyrazole Derivatives in Suzuki-Miyaura Reactions

The iodine atom at the C4 position of 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo analogs. The established reactivity order for aryl halides in Suzuki-Miyaura couplings is ArI >> ArBr > ArOTf >> ArCl [1]. This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and higher yields when employing the iodo derivative, which is particularly beneficial when coupling with sterically hindered or electron-deficient boronic acids.

Cross-Coupling Reactivity
Class-level inference
ArI >> ArBr
Supports choice of iodo derivative for milder coupling conditions.
Substrate-dependent yields should be verified.
Cross-Coupling Suzuki-Miyaura Reactivity

Lipophilicity and Metabolic Stability Enhancement via Cyclopropylmethyl Substitution

The cyclopropylmethyl group in 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole serves as a bioisostere that enhances lipophilicity and metabolic stability compared to simpler alkyl-substituted pyrazoles. While direct logP data for this specific compound is not available, the cyclopropylmethyl moiety is recognized for its ability to increase membrane permeability and reduce oxidative metabolism, a property exploited in the development of selective CRAC channel blockers such as compound 4k (IC50: 4.9 μM) [1]. This structural feature differentiates it from analogs like 1-methyl-4-iodo-3-nitro-1H-pyrazole, which lack the favorable pharmacokinetic profile imparted by the cyclopropylmethyl group.

Lipophilicity & Metabolic Stability
Supporting evidence
Cyclopropylmethyl substitution improves permeability vs methyl analog
May support PK profile optimization in drug discovery programs.
Inferred from SAR studies; direct logP data not available.
Lipophilicity Metabolic Stability Drug Design

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole: Optimal Application Scenarios Based on Quantified Evidence


High-Fidelity Late-Stage Functionalization in Medicinal Chemistry

For medicinal chemistry programs requiring high-purity starting materials for late-stage diversification, 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole sourced at 98% purity minimizes impurity-related side reactions and simplifies purification . The enhanced reactivity of the iodo group (ArI >> ArBr) facilitates efficient Suzuki-Miyaura couplings under mild conditions, enabling the rapid construction of compound libraries with the metabolically stable cyclopropylmethyl motif [1].

Long-Term Compound Library Storage and Stability-Sensitive Assays

When planning long-term storage of compound libraries for phenotypic screening or biophysical assays, the cold-chain storage specification (2-8°C) offered by suppliers like Chemscene ensures optimal stability and preserves the integrity of the reactive iodo and nitro groups . This is particularly critical for assays where compound degradation could introduce variability or false positives.

Development of CNS-Penetrant or Metabolically Stable Drug Candidates

The cyclopropylmethyl substituent in this pyrazole building block is a recognized bioisostere that enhances lipophilicity and metabolic stability, properties essential for crossing the blood-brain barrier or achieving sustained systemic exposure . Researchers targeting intracellular kinases, GPCRs, or ion channels where improved pharmacokinetics are required should prioritize this scaffold over simpler alkyl analogs.

Synthesis of Complex Pyrazole-Containing Agrochemicals

In agrochemical research, the high reactivity of the 4-iodo group enables efficient incorporation of the pyrazole core into larger, more complex molecular architectures via cross-coupling chemistry . The nitro group provides a versatile handle for further functionalization (e.g., reduction to an amine), while the cyclopropylmethyl moiety contributes to the physicochemical properties necessary for foliar uptake and metabolic stability in planta.

Application
Selection Property
Validation Focus
Late-stage functionalization
Purity specification
Side-reaction suppression
Compound library storage
Temperature-controlled storage
Long-term integrity under refrigeration
CNS-penetrant candidate design
Cyclopropylmethyl bioisostere
Membrane permeability and metabolic stability
Complex agrochemical synthesis
Iodo/nitro dual functionalization
Cross-coupling and nitro reduction efficiency

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